molecular formula C11H12N2O2 B12504906 Methyl 7-amino-4-methyl-1H-indole-3-carboxylate

Methyl 7-amino-4-methyl-1H-indole-3-carboxylate

Cat. No.: B12504906
M. Wt: 204.22 g/mol
InChI Key: OSNICVAFMVZZCX-UHFFFAOYSA-N
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Description

Methyl 7-amino-4-methyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of Methyl 7-amino-4-methyl-1H-indole-3-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in methanol . The reaction yields the desired indole derivative in good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 7-amino-4-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Methyl 7-amino-4-methyl-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-amino-4-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Methyl 7-amino-4-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 7-amino-4-methyl-1H-indole-3-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-6-3-4-8(12)10-9(6)7(5-13-10)11(14)15-2/h3-5,13H,12H2,1-2H3

InChI Key

OSNICVAFMVZZCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CNC2=C(C=C1)N)C(=O)OC

Origin of Product

United States

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